Cas no 1805935-79-8 (5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5BrF5N/c9-2-4-3-15-6(8(12,13)14)1-5(4)7(10)11/h1,3,7H,2H2
- InChIKey: RANPRCPRHHDRBY-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(F)(F)F)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 208
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075504-500mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805935-79-8 | 97% | 500mg |
$863.90 | 2022-04-01 | |
Alichem | A029075504-250mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805935-79-8 | 97% | 250mg |
$494.40 | 2022-04-01 | |
Alichem | A029075504-1g |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805935-79-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1805935-79-8)
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine, identified by its CAS number 1805935-79-8, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a six-membered ring containing one nitrogen atom. The unique substitution pattern of this molecule, featuring bromomethyl, difluoromethyl, and trifluoromethyl groups, imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The bromomethyl group at the 5-position of the pyridine ring provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is particularly useful in constructing complex molecular architectures, which is often required in the synthesis of biologically active compounds. The presence of both difluoromethyl and trifluoromethyl groups enhances the lipophilicity and metabolic stability of potential drug candidates, making them more suitable for therapeutic applications.
In recent years, there has been a growing interest in fluorinated pyridines due to their broad range of biological activities and improved pharmacokinetic properties. Studies have demonstrated that fluorine atoms can significantly influence the electronic properties, solubility, and metabolic pathways of molecules. The combination of multiple fluorine substituents in 5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine makes it an attractive building block for designing novel pharmaceuticals with enhanced efficacy and reduced toxicity.
The pharmaceutical industry has leveraged this compound in the development of various therapeutic agents. For instance, researchers have utilized its reactive bromomethyl group to introduce pharmacophores that interact with specific biological targets. Additionally, the electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups helps to modulate the binding affinity and selectivity of drug candidates. These features have been exploited in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Recent advancements in synthetic methodologies have further expanded the utility of 5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient construction of biaryl structures containing this pyridine core. These reactions are particularly valuable for generating complex drug molecules with multiple functional groups in a single step.
The compound's versatility has also been highlighted in materials science applications. Fluorinated pyridines are known to exhibit unique electronic properties, making them suitable for use in organic semiconductors and liquid crystal displays (LCDs). The presence of multiple fluorine atoms enhances the thermal stability and chemical resistance of these materials, which is crucial for their performance in high-demand technological applications.
In conclusion, 5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1805935-79-8) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers working on cutting-edge drug development and advanced materials. As our understanding of fluorinated compounds continues to evolve, this molecule is expected to play an even greater role in future scientific advancements.
1805935-79-8 (5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine) 関連製品
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)
- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)
- 5545-89-1(Chimonanthine)
- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1261794-82-4(6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile)
- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)
- 1183845-87-5(1-2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenylethan-1-one)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)


